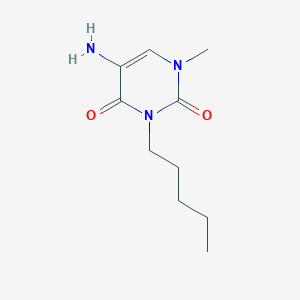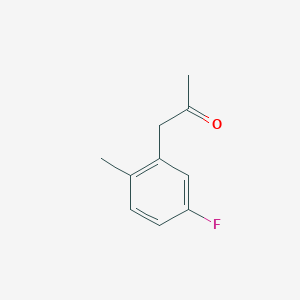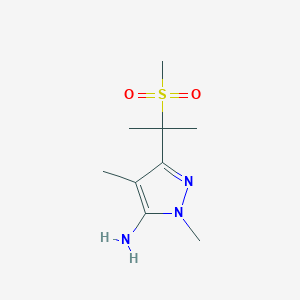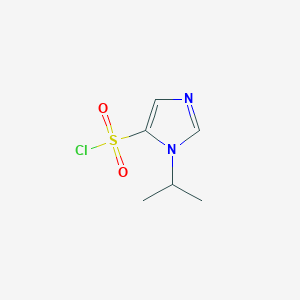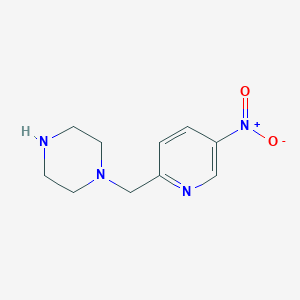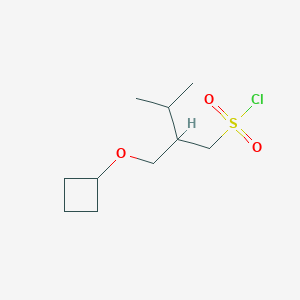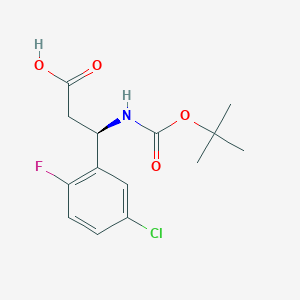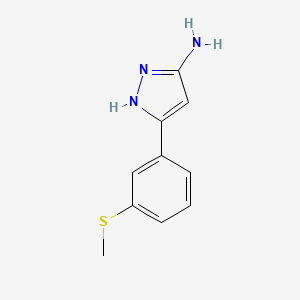
5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine is a heterocyclic compound that features a pyrazole ring substituted with a 3-methylsulfanyl-phenyl group and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine typically involves the reaction of 3-methylsulfanyl-benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine undergoes several types of chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Various alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antiviral and anticancer properties.
Biological Studies: Used as a probe to study enzyme interactions and inhibition mechanisms.
Industrial Applications: Potential use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mecanismo De Acción
The mechanism of action of 5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1,5-diphenyl-1H-pyrazole: Similar structure but lacks the methylsulfanyl group.
2-[(2-R-4-fluoro-3-(methylsulfanyl)phenyl]-4,5-dihydro-1,3-oxazole: Contains a different heterocyclic ring but shares the methylsulfanyl-phenyl group.
Uniqueness
5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine is unique due to the presence of both the pyrazole ring and the methylsulfanyl group, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Propiedades
Fórmula molecular |
C10H11N3S |
|---|---|
Peso molecular |
205.28 g/mol |
Nombre IUPAC |
5-(3-methylsulfanylphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H11N3S/c1-14-8-4-2-3-7(5-8)9-6-10(11)13-12-9/h2-6H,1H3,(H3,11,12,13) |
Clave InChI |
BDIXVVVJXIHFDR-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC(=C1)C2=CC(=NN2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Chloro-5-(trifluoromethyl)thiophen-3-YL]boronic acid](/img/structure/B13625533.png)
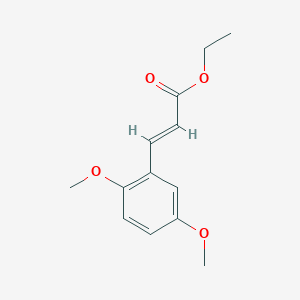
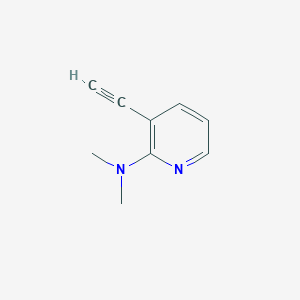

![3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one](/img/structure/B13625550.png)

